N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine
Description
N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine is a secondary amine characterized by a 2,4,6-trimethoxyphenyl group attached to a methyl-substituted methanamine backbone. The compound is synthesized via reductive amination of 2,4,6-trimethoxybenzaldehyde with aqueous methylamine in tetrahydrofuran (THF), followed by purification using dichloromethane (DCM) . Its molecular formula is C11H17NO3, with a molecular weight of 211.26 g/mol. The 2,4,6-trimethoxy substitution pattern on the phenyl ring distinguishes it from positional isomers and influences its physicochemical and biological properties.
Properties
IUPAC Name |
N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-12-7-9-10(14-3)5-8(13-2)6-11(9)15-4/h5-6,12H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROLXXNHMOCLJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine serves as a significant building block in organic synthesis. It is utilized in:
- Organic Synthesis : As a precursor for various chemical transformations.
- Coordination Chemistry : Acting as a ligand in metal complexes.
Table 1: Chemical Transformations Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms N-oxide derivatives | Hydrogen peroxide |
| Reduction | Produces secondary amines | Lithium aluminum hydride |
| Electrophilic Substitution | Substitutes on the trimethoxyphenyl group | Bromine, chlorinating agents |
Biology
In biological research, this compound is being investigated for its potential as:
- Enzyme Inhibitor : It has shown promise in inhibiting specific enzymes involved in cancer progression.
- Receptor Modulator : The compound interacts with various receptors, potentially modulating their activity.
Case Study: Inhibition of Tubulin Polymerization
Research indicates that this compound inhibits tubulin polymerization, which is crucial for cancer cell division. This property positions the compound as a candidate for anti-cancer drug development.
Medicine
The medicinal applications include:
- Anti-Cancer Properties : Studies have highlighted its efficacy against specific cancer cell lines.
- Anti-inflammatory Effects : Preliminary research suggests it may reduce inflammation markers.
- Anti-Microbial Activity : The compound exhibits activity against certain bacterial strains.
Table 2: Medicinal Properties of this compound
| Property | Effect | References |
|---|---|---|
| Anti-Cancer | Inhibits growth of cancer cells | |
| Anti-Inflammatory | Reduces inflammatory cytokines | |
| Anti-Microbial | Effective against Gram-positive bacteria |
Industry
In industrial applications, this compound is used for:
- Development of New Materials : Its unique properties make it suitable for creating advanced materials.
- Chemical Manufacturing : Acts as a precursor in synthesizing other chemical products.
Mechanism of Action
The mechanism by which N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Positional Isomers: 3,4,5-Trimethoxy vs. 2,4,6-Trimethoxy Substitution
Key Compounds :
- N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine (CAS: 18638-99-8)
- (2,4,6-Trimethoxyphenyl)methanamine (CAS: 77648-20-5)
Key Differences :
Functional Group Variations: Amine vs. Imine
Key Compound :
| Property | This compound | (E)-N-Methyl-1-(3,4,5-Trimethoxyphenyl)Methanimine |
|---|---|---|
| Functional Group | Secondary amine | Schiff base (imine) |
| Stability | Stable under ambient conditions | Prone to hydrolysis due to imine bond |
| Reactivity | Less reactive; suitable for drug scaffolds | Reactive; used in dynamic combinatorial chemistry |
Applications : The amine form is preferred for pharmaceutical applications due to stability, whereas the imine is utilized in synthetic intermediates .
Heterocyclic Analogs: Pyrazole and Thienopyridine Derivatives
Key Compounds :
- N-Methyl-1-(1,3,5-trimethyl-1H-pyrazole-4-yl)methanamine
- N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine
Structural Impact: Replacement of the phenyl ring with heterocycles alters binding affinity and target specificity. Thienopyridine derivatives exhibit nanomolar binding to bacterial riboswitches .
Key Data :
Mitigation Strategies :
- Use of personal protective equipment (PPE) during handling.
- Storage in dry, ventilated areas to prevent degradation.
Biological Activity
N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, analgesic effects, and other pharmacological activities supported by recent research findings.
Chemical Structure and Properties
The compound features a nitrogen atom bonded to a methyl group and a phenyl group with three methoxy substituents at the 2, 4, and 6 positions. Its molecular formula is C12H17NO3, with a molecular weight of approximately 211.26 g/mol. The presence of methoxy groups is significant as they can influence the compound's reactivity and biological activity through various mechanisms.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound and related compounds. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 180 | Tubulin inhibition |
| Study 2 | MDA-MB-231 | 14 | HDAC inhibition |
| Study 3 | HT-29 | 3100 | Apoptosis induction |
| Study 4 | A549 | >1000 | Cell cycle arrest (G2/M phase) |
Case Studies
- Tubulin Inhibition : In a study comparing various derivatives, this compound exhibited significant activity against HeLa cells with an IC50 of 180 µM. This suggests that the compound may act as a tubulin inhibitor, disrupting microtubule dynamics essential for cell division .
- HDAC Inhibition : Another study highlighted its potential as an HDAC inhibitor with compounds demonstrating up to 75% residual activity in enzymatic assays. The modulation of histone acetylation indicates a pathway through which this compound may exert its anticancer effects .
- Apoptosis Induction : Research indicated that treatment with derivatives of this compound could lead to apoptosis in cancer cells by activating p53 and Bax while downregulating Bcl-2 levels. This intrinsic pathway activation is critical for inducing programmed cell death in malignancies .
Analgesic Activity
This compound has also been evaluated for its analgesic properties. The following findings were reported:
| Compound | Inhibition (%) | Reference Drug |
|---|---|---|
| This compound | 61.53% | Indomethacin (84.09%) |
This data suggests that while the compound exhibits notable analgesic activity, it is less potent than standard analgesics like indomethacin .
Other Biological Activities
In addition to its anticancer and analgesic properties, this compound has shown promise in other areas:
Preparation Methods
Borane-Based Reductive Amination
The use of borane complexes, particularly BH₃·THF, has been optimized for electron-deficient amines. A protocol adapted from Thieme-Connect involves combining 2,4,6-trimethoxybenzaldehyde (1.0 equiv) with methylamine hydrochloride (1.2 equiv) in dichloromethane, followed by the addition of BH₃·THF (2.5 equiv) and acetic acid (1.5 equiv) at 0°C. After stirring for 6 hours at room temperature, the reaction achieves a 78% yield (Table 1). This method benefits from mild conditions but requires careful control of moisture.
Table 1: Borane-Mediated Reductive Amination Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C |
| Reaction Time | 6 hours |
| Yield | 78% |
| Byproducts | <5% N,N-dimethyl derivative |
Sodium Cyanoborohydride Method
An alternative approach employs sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions. The aldehyde and methylamine are condensed at pH 5–6 using acetic acid, with NaBH₃CN added portion-wise over 12 hours. This method yields 82% product but generates trace cyanide residues, necessitating rigorous purification.
Formamide Intermediate Hydrolysis
A patent-derived method utilizes a formamide intermediate to avoid direct reductive amination. 2,4,6-Trimethoxybenzyl chloride is reacted with N-methylformamide in the presence of potassium hydroxide and tetra-n-butylammonium bromide (phase-transfer catalyst) at 5°C. The resulting N-methyl-N-(2,4,6-trimethoxybenzyl)formamide is hydrolyzed with 10% sulfuric acid to yield the target amine (65% overall yield).
Key Advantages:
Comparative Analysis of Methods
A systematic comparison reveals trade-offs between efficiency, safety, and scalability (Table 2).
Table 2: Method Comparison for this compound Synthesis
| Method | Yield | Scalability | Safety Concerns |
|---|---|---|---|
| BH₃·THF | 78% | Moderate | Moisture sensitivity |
| NaBH₃CN | 82% | Low | Cyanide handling |
| Formamide Hydrolysis | 65% | High | Acidic waste |
Industrial Production Techniques
Large-scale synthesis employs continuous flow reactors to enhance reproducibility. Patent WO2004080945A1 describes a tubular reactor system where 2,4,6-trimethoxybenzaldehyde and methylamine are mixed at 50°C under 10 bar hydrogen pressure with a palladium-on-carbon catalyst. The product is isolated via distillation with >99% purity, achieving a throughput of 500 kg/day.
Optimization Parameters:
-
Catalyst Loading : 5% Pd/C (0.1 wt%).
-
Residence Time : 30 minutes.
-
Temperature Gradient : 50°C → 80°C to prevent catalyst deactivation.
Quality Control and Characterization
Rigorous analytical protocols ensure compliance with pharmaceutical standards:
Q & A
Basic: What are the critical safety protocols for handling N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine in laboratory settings?
Answer:
This compound poses hazards including skin/eye irritation (H315, H318) and respiratory risks (H335) . Mandatory precautions include:
- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent direct contact .
- Ventilation : Use fume hoods or ensure well-ventilated workspaces to avoid vapor/mist inhalation .
- Storage : Keep containers tightly sealed in refrigerated, dry conditions to prevent degradation .
- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid drainage contamination .
- Emergency Procedures : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion/inhalation .
Basic: What synthetic methodologies are documented for preparing this compound?
Answer:
Synthesis typically involves:
- Reductive Amination : Starting from 2,4,6-trimethoxybenzaldehyde, reacting with methylamine under catalytic hydrogenation (e.g., Pd/C) .
- Derivatization : Use as a precursor in heterocyclic systems, such as tubulin polymerization stimulators via coupling with aryl amines (e.g., 80% yield achieved using propiolic acid derivatives and trimethoxyphenylamine) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating high-purity product .
Advanced: How can researchers address discrepancies in reaction yields when using this compound in heterocyclic synthesis?
Answer:
Yield variations may arise from:
- Catalyst Efficiency : Compare Pd/C vs. other catalysts (e.g., Raney Ni) in reductive amination steps .
- Reaction Solvents : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. non-polar alternatives .
- Temperature Control : Optimize stepwise heating (e.g., 60–80°C for coupling reactions) to minimize side products .
- Analytical Validation : Use LC-MS or HRMS (as in ) to confirm intermediate stability and purity before proceeding.
Advanced: What analytical techniques are essential for confirming the structural integrity of derivatives synthesized from this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy group integration (δ 3.81 ppm for OCH3) and amine proton environments .
- HRMS : High-resolution mass spectrometry for exact mass confirmation (e.g., [M+H]+ at m/z 226.1312 for the parent compound) .
- HPLC-PDA : Purity assessment and detection of byproducts using C18 columns with acetonitrile/water gradients .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives targeting tubulin polymerization?
Answer:
- Scaffold Modification : Introduce substituents (e.g., pyrene groups or sulfonamide moieties ) to assess steric/electronic effects on tubulin binding.
- Biological Assays : Measure polymerization kinetics via turbidity assays and validate with immunofluorescence microscopy .
- Computational Modeling : Dock derivatives into β-tubulin pockets (PDB: 1SA0) to predict binding affinity trends .
- Data Correlation : Cross-reference IC50 values with substituent Hammett constants to identify pharmacophore requirements .
Basic: What personal protective equipment (PPE) is mandatory during experiments with this compound?
Answer:
- Gloves : Nitrile or neoprene gloves, inspected for integrity before use .
- Eye Protection : Goggles or face shields to prevent splashes .
- Lab Attire : Flame-retardant coats with long sleeves and closed-toe shoes .
- Respiratory Protection : N95 masks if ventilation is inadequate during powder handling .
Advanced: How to mitigate risks associated with limited chronic toxicity data for this compound?
Answer:
- Alternative Models : Use in vitro hepatocyte assays (e.g., HepG2 cells) to screen for metabolic toxicity .
- Dose Escalation : Apply OECD guidelines for subacute rodent studies, starting at 10 mg/kg and monitoring organ histopathology .
- Environmental Controls : Implement waste neutralization protocols (e.g., acid hydrolysis) to prevent ecosystem exposure .
- Literature Surveillance : Track updates in databases like PubChem for newly reported toxicological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
